molecular formula C17H16FN5O4S B10987145 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10987145
M. Wt: 405.4 g/mol
InChI Key: XTUGSRCVHBFMCW-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of fluorinated aromatic rings, pyridazinone, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxyphenyl derivatives and pyridazinone intermediates. The reaction conditions may involve the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel synthetic molecule with potential therapeutic applications. Its unique structure, featuring a pyridazinone core and a thiadiazole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4O3C_{19}H_{17}FN_{4}O_{3} with a molecular weight of 368.4 g/mol. The structure includes:

  • A pyridazinone ring that contributes to its pharmacological properties.
  • A thiadiazole group known for various biological activities.
PropertyValue
Molecular FormulaC₁₉H₁₇FN₄O₃
Molecular Weight368.4 g/mol
CAS Number1232795-18-4

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyridazinones have shown effectiveness against various cancer cell lines. The compound in focus may share similar mechanisms of action due to its structural analogies.

Case Study: In Vitro Activity
In vitro assays have been conducted on human cancer cell lines (e.g., MDA-MB-468 and HT29). Preliminary results suggest that the compound induces apoptosis in these cells, potentially through the modulation of apoptotic pathways.

Antimicrobial Properties

The thiadiazole moiety is known for its antimicrobial activity. Research has demonstrated that compounds containing thiadiazole structures exhibit broad-spectrum antibacterial effects.

Table 2: Antimicrobial Activity Comparison

Compound NameActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureus32
Similar Thiadiazole DerivativeE. coli16

Anti-inflammatory Effects

Compounds derived from thiadiazoles have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines.

Research Findings:
A recent study highlighted the ability of thiadiazole derivatives to reduce TNF-alpha levels in vitro, suggesting potential use in inflammatory diseases.

In Silico Studies

In silico approaches have been employed to predict the biological activity of this compound. Using tools like SwissADME and SuperPred , researchers can assess pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Table 3: In Silico Predictions

ParameterPrediction
Lipophilicity (LogP)3.5
SolubilityModerate
Toxicity RiskLow

Properties

Molecular Formula

C17H16FN5O4S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H16FN5O4S/c1-26-9-15-20-21-17(28-15)19-14(24)8-23-16(25)6-5-12(22-23)11-4-3-10(18)7-13(11)27-2/h3-7H,8-9H2,1-2H3,(H,19,21,24)

InChI Key

XTUGSRCVHBFMCW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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